6-(3-(1H-pyrrol-1-yl)-2-(o-tolyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(3-(1H-pyrrol-1-yl)-2-(o-tolyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridazin-3(2H)-one is a complex organic compound featuring a pyrrole ring, a pyrazole ring, and a pyridazinone moiety
Preparation Methods
The synthesis of 6-(3-(1H-pyrrol-1-yl)-2-(o-tolyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrrole ring, followed by the construction of the pyrazole ring, and finally the attachment of the pyridazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-(1H-pyrrol-1-yl)-2-(o-tolyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include targeting specific biological pathways or diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other pyrrole, pyrazole, and pyridazinone derivatives. What sets 6-(3-(1H-pyrrol-1-yl)-2-(o-tolyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridazin-3(2H)-one apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. Similar compounds might include:
- Pyrrole derivatives
- Pyrazole derivatives
- Pyridazinone derivatives
Properties
IUPAC Name |
3-[2-(2-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-14-6-2-3-7-18(14)27-20(25-10-4-5-11-25)15-12-26(13-17(15)24-27)21(29)16-8-9-19(28)23-22-16/h2-11H,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNOGWRGNJUTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CN(CC3=N2)C(=O)C4=NNC(=O)C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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